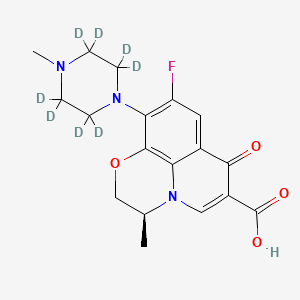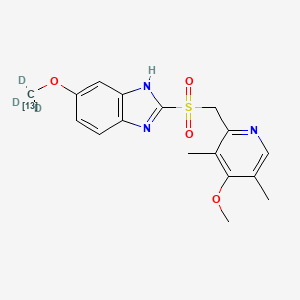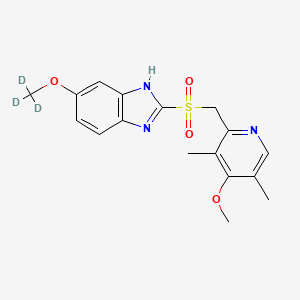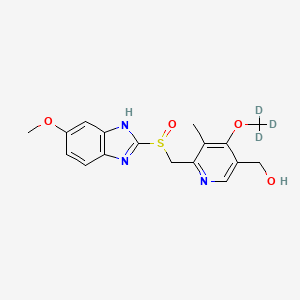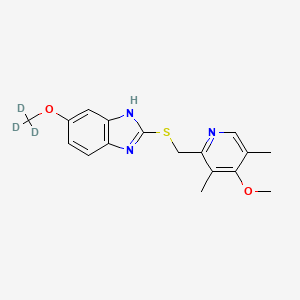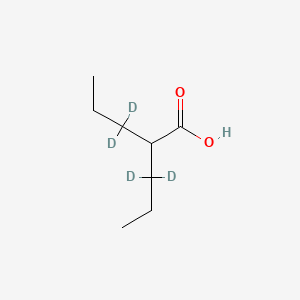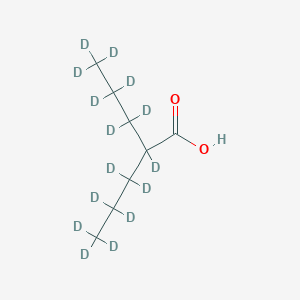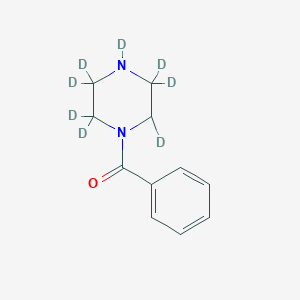
Eszopiclone D8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eszopiclone, also known by the brand name Lunesta, is a sedative used to treat insomnia . It belongs to the group of medicines called central nervous system (CNS) depressants, which slow down the nervous system . Eszopiclone causes relaxation to help you fall asleep and stay asleep .
Molecular Structure Analysis
Eszopiclone has the molecular formula C17H17ClN6O3 . It is the active stereoisomer of zopiclone, belonging to the class of drugs known as cyclopyrrolones . The (S)-zopiclone has a relatively higher affinity and accounts for much of the action of racemic zopiclone .Chemical Reactions Analysis
The electrochemical oxidation of zopiclone, a compound related to eszopiclone, has been studied. N-Desmethyl zopiclone and zopiclone N-oxide have been reported as products of enzymatic metabolism of the drug .Physical And Chemical Properties Analysis
Eszopiclone has an average mass of 388.808 Da and a monoisotopic mass of 388.105072 Da . It has a density of 1.5±0.1 g/cm3, a boiling point of 580.7±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C .科学的研究の応用
Efficacy and Safety in Insomnia Treatment
Eszopiclone has been extensively studied for its efficacy and safety in the treatment of insomnia. Studies have demonstrated that eszopiclone significantly improves sleep latency, total sleep time, and sleep efficiency in patients with primary insomnia. Notably, a 6-week study revealed that eszopiclone 3 mg led to better polysomnographic measures of sleep and patient-reported sleep quality without evidence of tolerance or rebound insomnia (Zammit et al., 2004). Furthermore, a 6-month randomized, double-blind study confirmed the long-term efficacy of eszopiclone, showing significant improvements in various components of insomnia and patient ratings of daytime function (Krystal et al., 2003).
Impact on Sleep and Quality of Life
Research indicates that eszopiclone has a positive impact on sleep quality, quality of life, and work limitations. A study with primary insomnia patients reported that 6 months of eszopiclone treatment improved patient-reported sleep measures and reduced global insomnia severity, enhancing quality of life and reducing work limitations (Walsh et al., 2007).
Neurogenic Effects
Eszopiclone has been shown to have pro-neurogenic effects in the adult dentate gyrus, a part of the hippocampus. Research on rats indicated that eszopiclone administration increased the survival of newborn cells in the dentate gyrus, most of which exhibited a neuronal phenotype (Methippara et al., 2010).
Co-Administration with Antidepressants
The combination of eszopiclone with antidepressants like fluoxetine has been studied for its effects on insomnia coexisting with major depressive disorder (MDD). This combination was found to be well tolerated and associated with rapid and substantial sleep improvement, faster onset of antidepressant response, and greater magnitude of the antidepressant effect (Fava et al., 2006).
Enhancement of Memory in Schizophrenia
A study investigated the effect of eszopiclone on sleep spindles and memory consolidation in schizophrenia. Eszopiclone increased sleep spindles and correlated with overnight motor sequence task improvement, suggesting a potential role in addressing cognitive deficits in schizophrenia (Wamsley et al., 2013).
Stimulation of the Hypothalamo-Pituitary-Adrenal Axis
Research has shown that eszopiclone can stimulate the hypothalamo-pituitary-adrenal axis in rats, indicating a potential difference in its pharmacological effects compared to other sedative/hypnotic agents (Pechnick et al., 2011).
Impact on the Central Nervous System
Eszopiclone's effects on subcortical wake- and sleep-active neuronal populations were explored, revealing that it may induce sleep without requiring activation of GABAergic sleep-regulatory neurons in the preoptic hypothalamus. It was found to suppress hypocretin neurons in the lateral hypothalamus, which could be a mechanism underlying its sleep-promoting effects (Kumar et al., 2011).
Safety And Hazards
Eszopiclone may cause a severe allergic reaction . Some people using this medicine have engaged in activity while not fully awake and later had no memory of it . Serious injury or death could occur if you walk or drive while you are not fully awake . It may also cause serious side effects such as anxiety, depression, aggression, agitation, memory problems, unusual thoughts or behavior, thoughts of hurting yourself, or confusion, hallucinations .
特性
CAS番号 |
1093385-24-0 |
|---|---|
製品名 |
Eszopiclone D8 |
分子式 |
C17H9D8ClN6O3 |
分子量 |
396.86 |
外観 |
White Solid |
melting_point |
197-200 °C |
純度 |
0.95 |
関連するCAS |
138729-47-2 (unlabelled) |
同義語 |
[(9S)-8-(5-Chloropyridin-2-yl)-7-oxo-2,5,8-triazabicyclo[4.3.0]nona-1,3,5-trien-9-yl]4-methylpiperazine-d8-1-carboxylate; Lunesta-d8; (S)-zopiclone-d8 |
タグ |
Zopiclone Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



